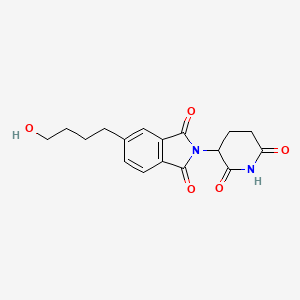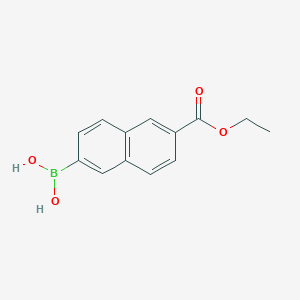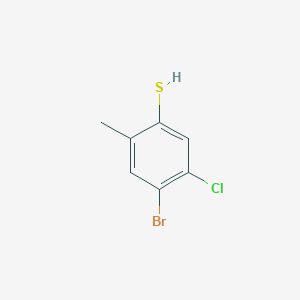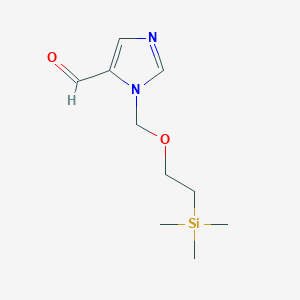
Thalidomide-5'-C4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-C4-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-C4-OH, have been studied for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C4-OH involves the hydroxylation of thalidomide at the 5’ position. This can be achieved through various synthetic routes, including the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation reaction . The reaction conditions typically involve the use of liver microsomes from humans or animals, with the addition of specific inhibitors or inducers to modulate enzyme activity .
Industrial Production Methods
Industrial production of Thalidomide-5’-C4-OH would likely involve large-scale biotransformation processes using recombinant enzymes or engineered microbial systems to achieve the desired hydroxylation. The use of high-performance liquid chromatography (HPLC) is essential for the purification and validation of the final product .
化学反応の分析
Types of Reactions
Thalidomide-5’-C4-OH undergoes various chemical reactions, including:
Oxidation: Further hydroxylation to form dihydroxy derivatives.
Reduction: Reduction of the carbonyl groups in the phthalimide ring.
Substitution: Nucleophilic substitution reactions at the phthalimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of Thalidomide-5’-C4-OH, which may have different pharmacological properties .
科学的研究の応用
作用機序
Thalidomide-5’-C4-OH exerts its effects through multiple molecular targets and pathways:
Cereblon (CRBN): Binds to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), leading to the degradation of specific proteins.
Tumor Necrosis Factor-alpha (TNF-α): Modulates the release of TNF-α and other cytokines, resulting in anti-inflammatory and immunosuppressive effects.
Angiogenesis: Inhibits angiogenesis by modulating the activity of various growth factors and signaling pathways.
類似化合物との比較
Thalidomide-5’-C4-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide:
Lenalidomide: Similar to Thalidomide-5’-C4-OH in its immunomodulatory and anti-angiogenic properties but has a different safety profile and potency.
Pomalidomide: More potent than Thalidomide-5’-C4-OH and lenalidomide in its anti-cancer effects but also associated with different side effects.
These comparisons highlight the uniqueness of Thalidomide-5’-C4-OH in terms of its specific molecular targets and pharmacological properties.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22) |
InChIキー |
UQVGLTXRDHOFAP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)







![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)

